molecular formula C4H10ClNO B1303260 3-Hydroxypyrrolidine hydrochloride CAS No. 86070-82-8

3-Hydroxypyrrolidine hydrochloride

Cat. No.: B1303260
CAS No.: 86070-82-8
M. Wt: 123.58 g/mol
InChI Key: QPMSJEFZULFYTB-UHFFFAOYSA-N
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Description

3-Hydroxypyrrolidine hydrochloride is a chiral pyrrolidine derivative with a hydroxyl group at the 3-position. It exists as two enantiomers: (R)-3-Hydroxypyrrolidine hydrochloride (CAS: 104706-47-0) and (S)-3-Hydroxypyrrolidine hydrochloride (CAS: 122536-94-1). The compound is a white to off-white crystalline solid with a melting point of 104–107°C and a molecular weight of 123.58 g/mol .

Preparation Methods

Synthesis from Optically Active 4-Amino-(S)-2-hydroxybutylic Acid

One industrially significant method involves starting from optically pure 4-amino-(S)-2-hydroxybutylic acid. The process includes the following key steps:

  • Amine Protection: Introduction of an amine protecting group (e.g., carbamate or amide) to the amino group of 4-amino-(S)-2-hydroxybutylic acid to prevent side reactions during subsequent steps.

  • Reduction of Carboxylic Acid: The carboxylic acid group is reduced to a primary alcohol, typically using reducing agents under controlled conditions.

  • Deprotection: Removal of the amine protecting group to yield an amine salt intermediate.

  • Halogenation: Activation of the primary alcohol by halogenation (e.g., bromination using bromic acid, acetyl bromide) to form a good leaving group.

  • Cyclization: Intramolecular amine cyclization in the presence of bases such as sodium carbonate or potassium carbonate in solvents like water or C1-C4 alcohols to form optically pure (S)-3-hydroxypyrrolidine.

This method allows for simple purification by distillation under reduced pressure without additional complex purification steps, making it economically viable for industrial production. The process yields optically and chemically pure (S)-3-hydroxypyrrolidine, suitable for pharmaceutical applications.

Step Description Reagents/Conditions
Amine Protection Protect amino group Amidation or carbamation methods
Reduction Carboxylic acid to primary alcohol Common reducing agents (e.g., NaBH4)
Deprotection Remove protecting group Acidic or basic hydrolysis
Halogenation Activate alcohol to leaving group Bromic acid, acetyl bromide, 0–100°C
Cyclization Intramolecular ring closure Base (Na2CO3, K2CO3, etc.), solvent (water, alcohol)

Synthesis via Esterification, Lactam Cyclization, and Amide Reduction

An alternative route involves:

  • Esterification: Conversion of the carboxylic acid group of 4-amino-(S)-2-hydroxybutylic acid into an ester using alkyl or benzyl alcohols under acidic conditions (e.g., halogen acid or sulfuric acid catalysts).

  • Lactam Formation: Cyclization of the ester intermediate to form a lactam ring.

  • Amide Reduction: Reduction of the lactam carbonyl group to yield (S)-3-hydroxypyrrolidine.

This method can be performed consecutively without intermediate purification, enhancing efficiency. Reaction temperatures range from 0 to 150°C, and the final product is purified by adjusting pH and distillation under reduced pressure.

Step Description Reagents/Conditions
Esterification Carboxylic acid to ester Alkyl/benzyl alcohol, halogen acid, 0–150°C
Lactam Cyclization Formation of lactam ring Acidic conditions, no purification needed
Amide Reduction Reduction of lactam to amine Reducing agents (e.g., LiAlH4)

Hydrogenation of N-Benzyl-3-hydroxysuccinimide Derivatives

Another synthetic approach uses N-benzyl-(3S)-hydroxysuccinimide as a precursor:

  • Hydrogenation: Catalytic hydrogenation with 10% palladium on activated carbon in ethanol at 75°C under pressure (~0.55 MPa) for 5 hours reduces the imide to (S)-3-hydroxypyrrolidine.

  • Hydrochloride Formation: Treatment of the free base with concentrated hydrochloric acid in isopropyl alcohol at room temperature yields the hydrochloride salt.

This method achieves high yield (88%) and purity (99.2%) and is suitable for scale-up.

Step Description Reagents/Conditions
Hydrogenation Reduction of N-benzyl hydroxysuccinimide Pd/C catalyst, ethanol, 75°C, 0.55 MPa H2
Salt Formation Formation of hydrochloride salt HCl in isopropanol, room temperature

Synthesis via Mitsunobu Reaction and Ester Hydrolysis

A more specialized method involves:

  • Mitsunobu Reaction: Starting from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, esterification with benzoic acid under triphenylphosphine and diisopropyl azodicarboxylate (DIAD) conditions, which inverts the stereochemistry at the 3-position.

  • Ester Hydrolysis: Hydrolysis of the benzoate ester with sodium hydroxide to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.

This method is useful for stereochemical control and intermediate preparation for further transformations.

Step Description Reagents/Conditions
Mitsunobu Esterification Ester formation with inversion of configuration Triphenylphosphine, DIAD, benzoic acid
Hydrolysis Ester bond cleavage NaOH aqueous solution
Method Starting Material Key Features Yield & Purity Industrial Suitability
4-Amino-(S)-2-hydroxybutylic acid route Optically pure 4-amino-(S)-2-hydroxybutylic acid Multi-step, simple purification, mild conditions High yield, optically pure High, scalable, cost-effective
Esterification-lactam reduction Same as above Consecutive steps, no intermediate purification High yield Suitable for industrial scale
Hydrogenation of N-benzyl derivative N-Benzyl-(3S)-hydroxysuccinimide Catalytic hydrogenation, straightforward 88% yield, 99.2% purity Suitable for scale-up
Mitsunobu reaction and hydrolysis (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine Stereochemical inversion, specialized Moderate yield More suited for research scale
  • The industrially preferred methods emphasize mild reaction conditions, use of inexpensive starting materials, and minimal purification steps, often relying on distillation under reduced pressure to achieve high purity.

  • The stereochemistry of the 3-hydroxypyrrolidine is critical for its biological activity; thus, methods that maintain or control optical purity are favored.

  • Catalytic hydrogenation methods provide efficient routes with high purity but require handling of pressurized hydrogen and catalysts.

  • The Mitsunobu reaction route offers stereochemical control but involves reagents that may be less desirable for large-scale production due to cost and waste considerations.

Step Reagents/Conditions Temperature Range Solvent(s) Notes
Amine Protection Amidation/carbamation Room temp to mild heat Organic solvents Protects amine group
Reduction of acid NaBH4 or similar 0–50°C Alcohols or aqueous Converts acid to alcohol
Halogenation Bromic acid, acetyl bromide 0–100°C C1-C4 alkyl solvents Activates alcohol for cyclization
Cyclization Na2CO3, K2CO3, NaHCO3, bases Room temp to 50°C Water, methanol, ethanol Forms pyrrolidine ring
Hydrogenation Pd/C catalyst, H2 gas 75°C Ethanol Reduces imide to amine
Esterification (Mitsunobu) Triphenylphosphine, DIAD, benzoic acid Room temp Organic solvents Inverts stereochemistry
Hydrolysis NaOH aqueous Room temp to 50°C Water Cleaves ester bond

The preparation of 3-hydroxypyrrolidine hydrochloride involves several well-established synthetic routes, each with advantages depending on the scale, cost, and purity requirements. Industrial methods favor starting from optically pure amino acids with protection, reduction, halogenation, and cyclization steps due to their economic and operational efficiency. Catalytic hydrogenation of N-benzyl derivatives offers a high-yield alternative with excellent purity. Specialized stereochemical inversion methods provide options for research and development. Overall, these methods enable the production of high-quality this compound for pharmaceutical and chemical applications.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

Pharmaceutical Development

3-Hydroxypyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its chiral nature makes it particularly valuable in developing drugs targeting neurological disorders. Notable applications include:

  • Calcium Antagonists : It is a key intermediate for the synthesis of Barnidipine, a calcium antagonist used for treating hypertension .
  • Antibiotics : The compound is involved in the synthesis of carbapenem antibiotics, which are vital for combating bacterial infections .
  • Neurotransmitter Precursors : It plays a role in synthesizing compounds that act as neurotransmitters, enhancing therapeutic options for neurological conditions .

Chiral Catalysis

In asymmetric synthesis, this compound is employed as a chiral auxiliary. This application is critical for producing enantiomerically pure compounds, which are essential in drug formulation. The compound's ability to facilitate enantioselective reactions allows for the efficient synthesis of complex molecules with desired stereochemistry .

Biochemical Research

The compound is utilized in various biochemical studies, particularly those related to neurotransmitter activity. Research has shown that derivatives of 3-Hydroxypyrrolidine can significantly impact neurotransmitter systems, providing insights into potential therapeutic targets for psychiatric and neurological disorders .

Case Study: Neurotransmitter Activity

A study demonstrated that combining 3-Hydroxypyrrolidine with specific piperidine derivatives resulted in compounds exhibiting enhanced potency against NAPE-PLD, an enzyme involved in lipid signaling pathways. The most potent compound showed a tenfold increase in activity compared to its predecessors .

Material Science

This compound finds applications in the development of novel materials, including polymers. Its unique properties can enhance material performance, making it suitable for various industrial applications. For instance, it has been used to create biaryl carboxamide functional groups that may act as potential antagonists of melanin-concentrating hormone receptors .

Analytical Chemistry

In analytical chemistry, this compound is employed in various techniques such as chromatography to identify and quantify other substances within complex mixtures. Its utility extends to the development of analytical methods aimed at improving the accuracy and reliability of chemical analyses .

Data Table: Applications Overview

Application AreaSpecific UsesKey Findings/Notes
Pharmaceutical DevelopmentSynthesis of Barnidipine and carbapenem antibioticsCritical intermediate for various drug formulations
Chiral CatalysisAsymmetric synthesis of enantiomerically pure compoundsEnhances efficiency and selectivity in drug synthesis
Biochemical ResearchStudies on neurotransmitter activitySignificant impact on understanding brain chemistry
Material ScienceDevelopment of novel polymersImproves material performance and functionality
Analytical ChemistryChromatography and other analytical techniquesAids in identifying and quantifying complex mixtures

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-3-Hydroxypyrrolidine Hydrochloride

Property (R)-3-Hydroxypyrrolidine HCl (S)-3-Hydroxypyrrolidine HCl
CAS No. 104706-47-0 122536-94-1
Optical Rotation −7.6° (c=3.5 in MeOH) +7.6° (enantiomeric counterpart)
Applications Darifenacin intermediate Carbapenem antibiotics
Synthetic Route L-hydroxyproline-derived cyclization Silanization of (S)-4-amino-2-hydroxybutyric acid
Market Demand High (dominant in darifenacin production) Moderate (specialty asymmetric synthesis)

Key Differences :

  • Stereoselectivity : The (R)-enantiomer is preferred in darifenacin synthesis due to its specific receptor-binding activity, while the (S)-form is utilized in antimicrobial agents .
  • Cost : The (R)-enantiomer commands a higher price (~¥10,000/25g) due to its pharmaceutical demand, compared to the (S)-enantiomer (~¥3,300/5g) .

Structural Analogues and Derivatives

3-Methoxypyrrolidine Hydrochloride

  • CAS No.: 136725-50-3 .
  • Structure : Methoxy substitution at the 3-position instead of hydroxyl.
  • Applications : Intermediate in antipsychotic drug synthesis.
  • Key Difference : Reduced polarity compared to 3-hydroxypyrrolidine, enhancing blood-brain barrier penetration .

3,3-Dimethylpyrrolidine Hydrochloride

  • CAS No.: 792915-20-9 .
  • Structure : Two methyl groups at the 3-position.
  • Applications : Building block for agrochemicals.
  • Key Difference : Increased steric hindrance slows reaction kinetics but improves thermal stability .

Pyridoxal Hydrochloride

  • CAS No.: 65-22-5 .
  • Structure : Pyridine derivative with aldehyde and hydroxymethyl groups.
  • Applications : Vitamin B6 analog.
  • Key Difference : Broader biological activity due to pyridine ring, unlike pyrrolidine’s restricted conformational flexibility .

Physicochemical and Market Comparison

Compound Melting Point (°C) Solubility 2025 Market Share Primary Use
(R)-3-Hydroxypyrrolidine HCl 104–107 Soluble in DMSO 45% (pharma sector) Darifenacin synthesis
(S)-3-Hydroxypyrrolidine HCl 106–107 Soluble in H₂O 15% Antibiotic intermediates
3-Methoxypyrrolidine HCl 98–100 Soluble in EtOH 20% CNS drugs
Pyridoxal HCl 165–167 Soluble in H₂O 10% Nutritional supplements

Research Findings and Challenges

  • Synthesis Optimization : NaBH₄-CH₃COOH reduction for (S)-3-Hydroxypyrrolidine HCl improves yield to 65% but requires strict temperature control (110–120°C) .
  • Regulatory Hurdles : The (R)-enantiomer faces stringent purity requirements (>98%) for pharmaceutical use, increasing production costs .
  • Market Dynamics : China dominates global production (60% capacity), driven by cost-effective manufacturing .

Biological Activity

3-Hydroxypyrrolidine hydrochloride, also known as (S)-3-hydroxypyrrolidine hydrochloride, is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevance in pharmaceutical research, supported by case studies and detailed findings.

This compound is an optically active compound with the following chemical structure:

  • Molecular Formula: C4_4H9_9ClN\O
  • CAS Number: 122536-94-1

The compound is characterized by its ability to act as a building block for various bioactive molecules, including calcium antagonists and antibiotics .

1. Pharmacological Applications

This compound serves as an intermediate in the synthesis of several pharmacologically active compounds. Notably, it is utilized in the development of:

  • Calcium Channel Blockers: Such as Barnidipine, which is used for treating hypertension .
  • Antibiotics: Including carbapenem antibiotics that are critical in treating resistant bacterial infections .

2. Structure-Activity Relationship (SAR) Studies

Recent SAR studies have highlighted the importance of 3-hydroxypyrrolidine derivatives in enhancing the potency of various compounds. For instance, a study demonstrated that combining (S)-3-hydroxypyrrolidine with specific piperidine derivatives resulted in compounds with significantly improved biological activity (pIC50 = 7.14 ± 0.04) compared to their counterparts lacking this moiety .

Synthesis and Derivatives

The synthesis of (S)-3-hydroxypyrrolidine hydrochloride involves several steps, often starting from readily available precursors. A common synthetic route includes:

  • Protection of Amines
  • Reduction of Carboxylic Acids
  • Cyclization to Form Pyrrolidine Rings

This synthetic pathway allows for the production of optically pure forms of the compound, which are essential for maintaining biological activity in pharmaceutical applications .

1. Application in Drug Development

A notable case study involved the use of (S)-3-hydroxypyrrolidine hydrochloride as a precursor for synthesizing a novel class of melanin-concentrating hormone receptor antagonists. The derivatives synthesized showed promising results in blocking receptor activity, indicating potential therapeutic applications in obesity and metabolic disorders .

2. Fluorination Studies

Another case study explored the fluorination of (S)-3-hydroxypyrrolidine hydrochloride to develop fluorinated analogs that exhibit enhanced metabolic stability and bioavailability. The study faced challenges regarding yield and scalability but ultimately demonstrated successful synthesis routes that could be adapted for larger-scale production .

Research Findings

Research has consistently shown that the biological activity of this compound is influenced by its stereochemistry and substituent groups. The following table summarizes key findings from various studies:

CompoundActivityReference
(S)-3-HydroxypyrrolidineIntermediate for calcium antagonists
Fluorinated derivativesEnhanced receptor affinity
SAR-derived compoundsPotent inhibitors of NAPE-PLD

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing 3-hydroxypyrrolidine hydrochloride in academic research?

  • Synthesis : The compound can be synthesized via a Mitsunobu reaction using 3-hydroxypyrrolidine and aryl alcohols, followed by Boc deprotection and subsequent hydrochlorination .
  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy to confirm regiochemistry and purity. High-performance liquid chromatography (HPLC) with UV detection (λmax ~204–210 nm) is recommended for assessing purity (>95% as per commercial standards) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Protective Measures : Wear nitrile gloves, chemical-resistant suits, and safety goggles. Use fume hoods to avoid inhalation of particulate matter. Inspect gloves for integrity before use and dispose of contaminated materials via regulated waste streams .
  • Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes. Avoid draining the compound into water systems due to potential environmental hazards .

Q. How should this compound be stored to ensure long-term stability?

  • Store in airtight containers at –20°C to prevent degradation. Monitor for discoloration or precipitation, which may indicate decomposition. Avoid prolonged storage (>6 months) without revalidating purity .

Advanced Research Questions

Q. How can researchers address contradictions in reported regioselectivity during Ugi-type reactions involving this compound?

  • Mechanistic Insight : The regioselectivity of imine formation in Ugi three-component reactions (U-3CR) may vary due to steric effects or solvent polarity. Computational modeling (e.g., DFT) can predict intermediate stability, while adjusting reaction solvents (e.g., DMF vs. methanol) may empirically resolve discrepancies .
  • Validation : Cross-validate results using X-ray crystallography of intermediates or isotopic labeling (e.g., deuterated analogs) to trace reaction pathways .

Q. What analytical strategies are recommended for resolving data inconsistencies in asymmetric synthesis using this compound?

  • Purity Assessment : Use chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers and quantify optical purity. Compare retention times with known standards (e.g., (S)-3-hydroxypyrrolidine hydrochloride, CAS 122536-94-1) .
  • Contamination Checks : Screen for byproducts like N-chloro derivatives using LC-MS. Reference spectral libraries (e.g., SciFinder) to identify unexpected peaks .

Q. How can researchers optimize this compound’s role in multicomponent reactions (MCRs) for proline derivative synthesis?

  • Reaction Design : Combine with aldehydes and isocyanides in Ugi-4CR under inert atmospheres (argon/nitrogen) to minimize oxidation. Optimize stoichiometry (1:1.2:1 for amine:aldehyde:isocyanide) to maximize yield .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate imine formation. Monitor reaction progress via in situ FTIR to detect carbonyl intermediate formation .

Q. What methodologies are validated for quantifying this compound in complex mixtures?

  • Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) and calibrate against certified reference materials.
  • Chromatographic Methods : Develop a gradient HPLC protocol with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Validate linearity (R² >0.99) across 0.1–10 mg/mL concentrations .

Q. Tables for Key Data

Property Value Reference
Molecular FormulaC₄H₉NO·HCl
Melting Point106–107°C
Optical Purity (Commercial)>95.0% (HPLC)
Stability≥5 years at –20°C (crystalline form)

Properties

IUPAC Name

pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMSJEFZULFYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377716
Record name 3-Hydroxypyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86070-82-8
Record name 3-Hydroxypyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxypyrrolidine hydrochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Hydroxypyrrolidine hydrochloride
3-Hydroxypyrrolidine hydrochloride
3-Hydroxypyrrolidine hydrochloride
3-Hydroxypyrrolidine hydrochloride
3-Hydroxypyrrolidine hydrochloride
3-Hydroxypyrrolidine hydrochloride

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